

# **Application Notes and Protocols for Studying SARM Tissue Selectivity Using JNJ-26146900**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-26146900 |           |
| Cat. No.:            | B1673006     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nonsteroidal selective androgen receptor modulator (SARM) **JNJ-26146900**, with a focus on its application in studying SARM tissue selectivity. The information compiled herein is based on publicly available preclinical data.

## Introduction

**JNJ-26146900** is a nonsteroidal androgen receptor (AR) ligand that demonstrates tissue-selective activity.[1] It has been investigated for its potential to provide anabolic benefits in muscle and bone while having antagonistic effects in androgenic tissues like the prostate.[1][2] This tissue selectivity makes it a valuable tool for researchers studying the mechanisms of SARM action and for professionals in drug development exploring therapies for muscle wasting, osteoporosis, and prostate cancer.[1][3]

**Physicochemical Properties** 

| Property          | Value         |
|-------------------|---------------|
| Molecular Formula | C15H15F3N2O3S |
| Molecular Weight  | 360.35 g/mol  |
| CAS Number        | 868691-50-3   |



# **Quantitative Data Summary**

The following tables summarize the key quantitative data for **JNJ-26146900** based on preclinical studies in rats.

**In Vitro Activity** 

| Parameter                                  | Species                   | Value                       |
|--------------------------------------------|---------------------------|-----------------------------|
| Androgen Receptor Binding<br>Affinity (Ki) | Rat                       | 400 nM[1]                   |
| Functional Activity                        | In vitro cell-based assay | Pure Androgen Antagonist[1] |

In Vivo Efficacy: Prostate

| Animal Model                        | Dosage                  | Effect                                  |
|-------------------------------------|-------------------------|-----------------------------------------|
| Intact Rats                         | 20-30 mg/kg (oral ED₅o) | Reduction in ventral prostate weight[1] |
| Dunning Rat Prostate Tumor<br>Model | 10 mg/kg                | Maximal inhibition of tumor growth[1]   |
| CWR22-LD1 Mouse Xenograft           | Not specified           | Significant slowing of tumor growth[1]  |

In Vivo Efficacy: Bone



| Animal Model               | Dosage                                                                                                                                | Parameter   | Effect                                                                                      |
|----------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-------------|---------------------------------------------------------------------------------------------|
| Orchidectomized Rats       | 30 mg/kg (6 weeks)                                                                                                                    | Bone Volume | 33% decrease in orchidectomized vs. intact; JNJ-26146900 significantly reduced this loss[1] |
| Bone Mineral Density       | Decreased from<br>229±34 mg/cm³ to<br>166±26 mg/cm³ post-<br>orchidectomy;<br>maintained at 194±20<br>mg/cm³ with JNJ-<br>26146900[1] |             |                                                                                             |
| Trabecular<br>Connectivity | Significantly reduced castration-induced loss[1]                                                                                      | _           |                                                                                             |
| Trabecular Number          | Significantly reduced castration-induced loss[1]                                                                                      | _           |                                                                                             |
| Trabecular Spacing         | Significantly reduced castration-induced loss[1]                                                                                      | _           |                                                                                             |

In Vivo Efficacy: Muscle

| Animal Model         | Dosage        | Effect         |
|----------------------|---------------|----------------|
| Orchidectomized Rats | Not specified | Lean Body Mass |

# **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page





Click to download full resolution via product page



## **Experimental Protocols**

Disclaimer: The following protocols are representative methodologies for the types of experiments cited. The specific details of the original studies for **JNJ-26146900** are not fully available in the public domain. These protocols should be adapted and optimized by researchers based on their specific laboratory conditions and reagents.

## **Androgen Receptor Binding Assay**

Objective: To determine the binding affinity (Ki) of JNJ-26146900 for the androgen receptor.

#### Materials:

- Rat androgen receptor (full-length, recombinant)
- Radiolabeled androgen (e.g., [3H]-Mibolerone)
- JNJ-26146900
- Binding buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
- Scintillation cocktail and counter

#### Protocol:

- Prepare a series of dilutions of JNJ-26146900.
- In a multi-well plate, combine the rat androgen receptor, a fixed concentration of [<sup>3</sup>H]-Mibolerone, and varying concentrations of JNJ-26146900 or vehicle control.
- Incubate the mixture at 4°C for 16-18 hours to reach equilibrium.
- Separate the bound from free radioligand using a method such as hydroxylapatite filtration.
- Wash the filter plates to remove non-specific binding.
- Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.



- Determine the concentration of **JNJ-26146900** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>).
- Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## In Vitro AR Transactivation Assay (Reporter Gene Assay)

Objective: To characterize the functional activity of **JNJ-26146900** as an AR agonist or antagonist.

#### Materials:

- A suitable mammalian cell line (e.g., CV-1, HEK293)
- Expression vector for the human or rat androgen receptor
- Reporter plasmid containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase)
- · Transfection reagent
- Dihydrotestosterone (DHT) as a reference agonist
- JNJ-26146900
- Cell culture medium and supplements
- Luciferase assay reagent and luminometer

#### Protocol:

- Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter plasmid.
- Plate the transfected cells in a multi-well plate and allow them to adhere.
- For antagonist activity: Treat the cells with a fixed, sub-maximal concentration of DHT in the presence of increasing concentrations of JNJ-26146900.



- For agonist activity: Treat the cells with increasing concentrations of **JNJ-26146900** alone.
- Include appropriate controls (vehicle, DHT alone).
- Incubate the cells for 24-48 hours.
- Lyse the cells and measure the luciferase activity using a luminometer.
- Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
- Plot the dose-response curves to determine the IC<sub>50</sub> (for antagonists) or EC<sub>50</sub> (for agonists).

## In Vivo Assessment of Tissue Selectivity in Rats

Objective: To evaluate the in vivo effects of **JNJ-26146900** on androgenic (prostate) and anabolic (muscle, bone) tissues.

#### **Animal Model:**

- Male Sprague-Dawley rats
- For anabolic assessment: Orchidectomized (castrated) rats to mimic a low androgen state.
- For androgenic assessment: Intact male rats.

#### General Protocol:

- Acclimatize the animals to the housing conditions.
- For the orchidectomy group, perform the surgery and allow for a recovery period.
- Divide the animals into treatment groups (e.g., vehicle control, JNJ-26146900 at various doses).
- Administer JNJ-26146900 or vehicle daily via oral gavage for a specified period (e.g., 6 weeks).
- Monitor animal health and body weight throughout the study.



At the end of the study, euthanize the animals and collect relevant tissues.

Tissue-Specific Analysis:

- Prostate:
  - Carefully dissect the ventral prostate and weigh it (wet weight).
  - Normalize the prostate weight to the total body weight.
- Muscle:
  - Dissect the levator ani muscle and record its wet weight.
  - Normalize the muscle weight to the total body weight.
- Bone:
  - Dissect a long bone (e.g., tibia or femur).
  - Analyze bone mineral density and microarchitecture using micro-computed tomography (μCT). Key parameters include bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

## Conclusion

**JNJ-26146900** serves as a critical research tool for dissecting the tissue-selective mechanisms of SARMs. The protocols outlined above provide a framework for characterizing its in vitro and in vivo pharmacological profile. By quantifying its effects on androgenic and anabolic tissues, researchers can gain valuable insights into the structure-activity relationships that govern SARM tissue selectivity, ultimately aiding in the development of safer and more effective therapies for a range of conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. A selective androgen receptor modulator that reduces prostate tumor size and prevents orchidectomy-induced bone loss in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US11779552B2 Method of treating cancer using selective estrogen receptor modulators
  Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying SARM Tissue Selectivity Using JNJ-26146900]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673006#jnj-26146900-for-studying-sarm-tissue-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com